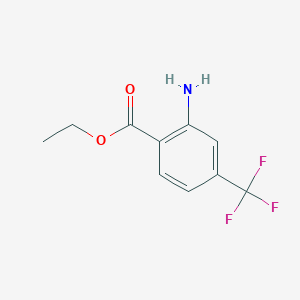

Ethyl 2-amino-4-trifluoromethylbenzoate

Overview

Description

Ethyl 2-amino-4-trifluoromethylbenzoate (EATFMB) is a trifluoromethylated aromatic compound that has been studied extensively in the scientific community. It has a variety of uses in research, including as a substrate for the synthesis of various molecules and as an inhibitor of enzymes. The compound has also been studied for its potential therapeutic effects, as it has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Diverse Synthesis Routes

One significant application is its role as a precursor in the synthesis of a wide array of trifluoromethyl heterocycles. The versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, has been demonstrated through rhodium(II) or copper(II) catalyzed reactions to produce trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. This showcases the adaptability of ethyl 2-amino-4-trifluoromethylbenzoate derivatives in generating a diverse set of compounds under varied conditions, either directly in a single step or with minimal additional steps, highlighting its role in facilitating complex synthetic pathways (Honey et al., 2012).

Environmental Applications

Beyond synthetic chemistry, ethyl 2-amino-4-trifluoromethylbenzoate derivatives have found applications in environmental studies. For instance, ethyl-4-aminobenzoate (Et-PABA), though structurally similar, is used as a UV filter in sunscreens and anesthetic ointments. Its behavior in environmental waters, including its transformation products and fate under photocatalytic conditions, has been investigated to understand its environmental impact and degradation pathways. These studies provide insights into the persistence and toxicity of sunscreen agents and their metabolites in aquatic environments (Li et al., 2017).

Synthetic and Material Science

In material science, the compound has been leveraged for the synthesis of aromatic polyimides, showcasing its utility in creating high-performance materials. The tailored synthesis of diamines and their polymerization with various anhydrides demonstrates the potential of ethyl 2-amino-4-trifluoromethylbenzoate derivatives in developing materials with desirable thermal and mechanical properties (Butt et al., 2005).

Analytical Chemistry

Moreover, the compound's derivatives have been applied in analytical chemistry as fluorescent derivatization agents for aromatic aldehydes, showcasing its importance in enhancing detection sensitivities in liquid chromatography. This application underscores the role of ethyl 2-amino-4-trifluoromethylbenzoate derivatives in facilitating complex analytical methodologies, enabling the selective and sensitive detection of analytes in various samples (Nohta et al., 1994).

properties

IUPAC Name |

ethyl 2-amino-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)7-4-3-6(5-8(7)14)10(11,12)13/h3-5H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKBQTRDYFUQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510201 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-trifluoromethylbenzoate | |

CAS RN |

65568-55-0 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1601050.png)

![[1,2,3]Triazolo[1,5-a]quinoline](/img/structure/B1601051.png)